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Encequidar (ECD) is a potent, intestine-specific inhibitor of the P-glycoprotein (P-gp) efflux transporter [1]

[2]. Its key characteristic is minimal systemic absorption, which allows it to act locally within the

gastrointestinal tract to block the efflux of co-administered chemotherapeutic drugs (like paclitaxel or

docetaxel) back into the intestinal lumen, thereby significantly enhancing their oral bioavailability without

contributing to systemic drug-drug interactions [3] [4] [5].

The table below summarizes core quantitative data on encequidar's inhibition potency and its impact on

drug pharmacokinetics.

Aspect Experimental System / Context Key Findings / Parameters

| In Vitro Inhibition Potency [1] [2] | Human P-gp (hP-gp) / Human BCRP (hBCRP) | hP-gp IC₅₀: 0.0058

± 0.0006 µM hBCRP IC₅₀: >10 µM | | | Rat & Monkey BCRP | IC₅₀ range: 0.059 to 0.18 µM | | Impact on

PK of Co-administered Drugs | | | | Paclitaxel (PTX) in Rats [1] | Intravenous (IV) PTX + oral ECD/ELD |

AUC increase (fold): ECD: 0.93-fold (NS) ELD: 2.55-fold | | | Oral (PO) PTX + oral ECD/ELD | AUC

increase (fold): ECD: 33.5-fold ELD: 39.5-fold | | Sulfasalazine (SFZ) in Rats [1] | Oral (PO) SFZ + oral

ECD/ELD | AUC increase (fold): ECD: 3.04-fold ELD: 16.6-fold | | Talinolol in Monkeys [1] | Oral (PO)

Talinolol + oral ECD/ELD | AUC increase (fold): ECD: 2.14-fold ELD: 2.12-fold | | Docetaxel in Humans

[3] | Oral Docetaxel + ECD vs. IV Docetaxel | Achieved non-inferior PK exposure with a 2 or 3-dose

regimen of 600 mg oDox+E | | Paclitaxel in Humans [5] | Oral Paclitaxel + ECD vs. IV Paclitaxel (80

mg/m²) | Absolute Bioavailability: ~12% AUC GMR: 89.50% (90% CI: 83.89-95.50) |
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The following diagram illustrates the localized mechanism of action of encequidar in the intestine.
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Encequidar locally inhibits intestinal P-gp, reducing drug efflux and enhancing absorption into systemic

circulation. [1] [2] [5]

Key Experimental Models & Protocols

The following methodologies are critical for investigating encequidar's effects.

1. In Vitro Inhibition Assays [1] [2]

Transporter & Cell Models: Utilized Madin-Darby canine kidney (MDCK) cells transfected with
human, rat, or cynomolgus monkey P-gp and BCRP.

Methodology: Conducted bidirectional transport assays. The baseline efflux ratio (B-to-A / A-to-B)
was established for probe substrates. The test was then repeated with the addition of encequidar at

varying concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).
Key Substrates: Paclitaxel (P-gp substrate) and Sulfasalazine (BCRP substrate).

2. In Vivo Animal PK Studies [1]

Models: Used rats and cynomolgus monkeys.
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Dosing: Encequidar was administered orally (e.g., 15 mg/kg in rats) simultaneously with or shortly

before an oral or intravenous dose of a probe drug (e.g., paclitaxel, sulfasalazine, talinolol).
Analysis: Compared the Area Under the Curve (AUC) and Cmax of the probe drug administered with

encequidar versus alone, to calculate the fold-increase in exposure.

3. Clinical Pharmacokinetic Studies [3] [4] [5]

Design: Phase I trials, often using a randomized crossover design where patients receive both the

oral chemotherapy (with encequidar) and the standard IV formulation in different periods.
Dosing: A fixed 15 mg dose of encequidar is given orally approximately one hour before oral

paclitaxel or docetaxel [3] [5].
Bioanalysis: Plasma concentrations of the chemotherapeutic drug are measured using validated

high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
Population PK (popPK) modeling is then employed to characterize PK profiles and identify sources of

variability [4].

Clinical Formulations & Development Status

Encequidar is being developed specifically to enable the oral administration of certain chemotherapeutics.

Leading Formulation: Oraxol is an investigational regimen combining oral paclitaxel with

encequidar [6] [7] [4].
Development Status:

Oraxol has reached the preregistration stage for metastatic breast cancer [6] [7].
A Phase III trial demonstrated Oraxol had a statistically significant higher confirmed tumor

response rate and a lower incidence of neuropathy compared to intravenous paclitaxel [4].
Development for other cancers, such as gastric cancer and esophageal cancer, has been

discontinued [7].
Other Combinations: Oral docetaxel plus encequidar (oDox+E) is also under investigation.

Pharmacokinetic modeling supports that a multi-dose regimen (e.g., 600 mg for 2-3 days) can
achieve non-inferior exposure compared to standard IV docetaxel [3].

Key Takeaways for Drug Development

Intestine-Specific Action: Encequidar's minimal systemic absorption makes it a valuable tool for

selectively inhibiting intestinal efflux transporters, thereby improving oral drug bioavailability without
causing systemic transporter-mediated DDIs [1] [2].
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Proven Efficacy in Enhancinɡ Bioavailability: It effectively enables the oral delivery of P-gp

substrate drugs like paclitaxel and docetaxel, achieving systemic exposure comparable to IV
formulations in clinical studies [3] [5].

Altered PK Profile: Oral paclitaxel with encequidar results in a lower Cmax but sustained exposure,
which may contribute to its improved tolerability profile (e.g., reduced neuropathy) while maintaining

efficacy [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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